molecular formula C12H24INOS B14416314 1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide CAS No. 85109-31-5

1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide

Cat. No.: B14416314
CAS No.: 85109-31-5
M. Wt: 357.30 g/mol
InChI Key: NIOTXPWUCCJSII-UHFFFAOYSA-M
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Description

1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide is a quaternary ammonium compound with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide typically involves the quaternization of a piperidine derivative. The process can be summarized as follows:

    Starting Material: The synthesis begins with 1,2-dimethylpiperidine.

    Quaternization: The piperidine derivative is reacted with 2-(propanoylsulfanyl)ethyl iodide under controlled conditions to form the quaternary ammonium compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale quaternization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The sulfur atom in the propanoylsulfanyl group can undergo oxidation and reduction reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, typically under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Nucleophilic Substitution: The major products depend on the nucleophile used, resulting in the replacement of the iodide ion.

    Oxidation: Oxidation of the sulfur atom can lead to sulfoxides or sulfones.

    Reduction: Reduction can yield thiols or other reduced sulfur-containing compounds.

Scientific Research Applications

1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the quaternary ammonium group.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to form stable ionic complexes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylpiperidinium iodide: Lacks the propanoylsulfanyl group, making it less versatile in chemical reactions.

    1-Methyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide: Similar structure but with only one methyl group, affecting its reactivity and properties.

Uniqueness

1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide is unique due to the combination of the quaternary ammonium group and the propanoylsulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

85109-31-5

Molecular Formula

C12H24INOS

Molecular Weight

357.30 g/mol

IUPAC Name

S-[2-(1,2-dimethylpiperidin-1-ium-1-yl)ethyl] propanethioate;iodide

InChI

InChI=1S/C12H24NOS.HI/c1-4-12(14)15-10-9-13(3)8-6-5-7-11(13)2;/h11H,4-10H2,1-3H3;1H/q+1;/p-1

InChI Key

NIOTXPWUCCJSII-UHFFFAOYSA-M

Canonical SMILES

CCC(=O)SCC[N+]1(CCCCC1C)C.[I-]

Origin of Product

United States

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